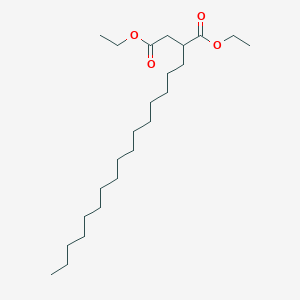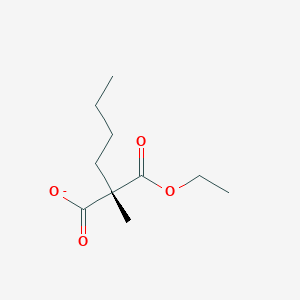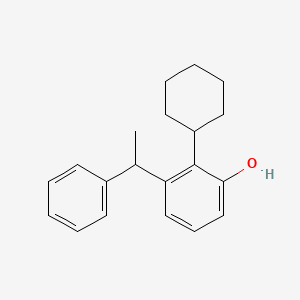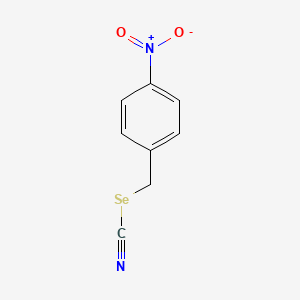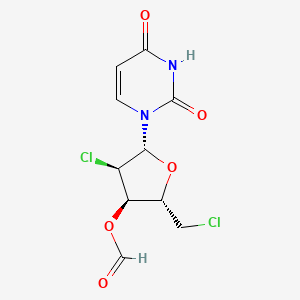
2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of chlorine atoms and the removal of hydroxyl groups at specific positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine typically involves multiple steps, starting from uridine. One common method involves the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ and 5’ positions. The formyl group is then introduced at the 3’ position through formylation reactions. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxyl group or reduced to a hydroxyl group.
Hydrolysis: The formyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the formyl group.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylated or hydroxylated uridine derivatives.
Hydrolysis: The major product is the corresponding alcohol derivative of uridine.
Scientific Research Applications
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atoms and formyl group can interfere with base pairing and the overall stability of nucleic acids, leading to potential antiviral and anticancer effects. The compound may target specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dichloro-2’,5’-dideoxyuridine
- 3’-O-formyluridine
- 2’,5’-Dideoxyuridine
Uniqueness
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is unique due to the combination of chlorine atoms and a formyl group at specific positions on the uridine molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85254-38-2 |
|---|---|
Molecular Formula |
C10H10Cl2N2O5 |
Molecular Weight |
309.10 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-4-chloro-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] formate |
InChI |
InChI=1S/C10H10Cl2N2O5/c11-3-5-8(18-4-15)7(12)9(19-5)14-2-1-6(16)13-10(14)17/h1-2,4-5,7-9H,3H2,(H,13,16,17)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
SVWALSQZMIKPQE-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)OC=O)Cl |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)OC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
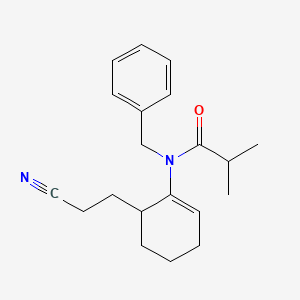
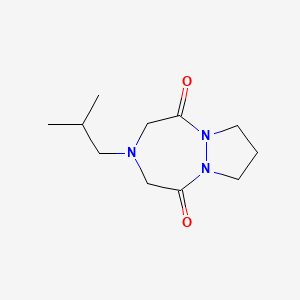
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

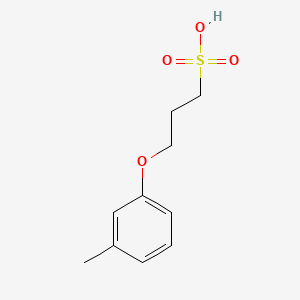
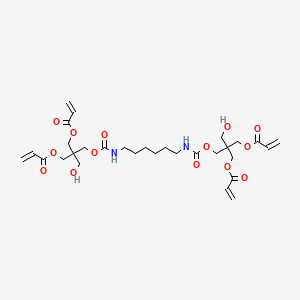
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
